B1575527 Myristoyl Pentapeptide-8

Myristoyl Pentapeptide-8

Cat. No. B1575527
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myristoyl Pentapeptide-8 is a synthetic peptide containing arginine, aspartic acid, glycine and lysine residues. It is supposed to be a collagen booster.

Scientific Research Applications

Structure-Activity Relationship

Myristoyl Pentapeptide-8, as part of the L-R5 pentapeptide family, enhances the permeability of nasal epithelial cell layers in vitro. This feature allows for paracellular transport of molecules up to 4 kDa. It interacts with protein kinase C zeta (PKC ζ), a serine/threonine kinase, affecting tight junction modulation. The peptide's interaction with target proteins occurs through electrostatic interactions, where positive charges are crucial for functionality. Its myristoylation enables quick cell entry and activity onset, although the myristoyl rest can cause haemolysis. Further structural optimization of L-R5 is possible for improved toxicological and efficacy aspects (Brunner & Borchard, 2022).

Protein Modification and Enzyme Activity

Myristoyl CoA:protein N-myristoyltransferase (NMT) plays a key role in the attachment of myristic acid to amino-terminal glycine residues of various eukaryotic proteins. Studies on synthetic peptides have revealed the substrate specificity of this enzyme, indicating that an amino-terminal glycine is essential for acylation. Specific amino acid requirements at different positions influence the enzyme's interaction with substrates. This provides insights into the structural aspects important for NMT-ligand interactions (Towler et al., 1987).

Membrane Association and Protein Binding

Research on the binding of acylated peptides and fatty acids to phospholipid vesicles sheds light on the interactions of myristoylated proteins with membranes. The binding energies of these molecules have been quantified, revealing the importance of myristoyl peptide's limited hydrophobicity for dynamic interactions with membranes or protein partners. These findings suggest that other factors, like electrostatic interactions or protein-protein interactions, may significantly influence the translocation of myristoylated proteins to membranes (Peitzsch & McLaughlin, 1993).

Applications in Immune Response

Protein N-myristoylation has emerged as an important modification in immune response. The attachment of a myristoyl group to proteins enhances their interactions and subcellular localization with signaling partners. This process is pivotal in initiating many immune cell signaling cascades, playing roles in myelopoiesis, innate immune response, lymphopoiesis, and the formation of immunological synapses. Understanding the dynamics of myristoylation-dependent immune regulation opens avenues for further research into immune function (Udenwobele et al., 2017).

Anticancer Activity of Myristoylated Peptides

Myristoylated analogs of antimicrobial peptides, such as myristoyl-CM4, exhibit significant anticancer activity against various breast cancer cells. The increased hydrophobicity due to myristoylation modulates peptide-membrane interactions, targeting cancer cell membranes and mitochondria. This strategy can be beneficial in developing AMPs as anticancer agents, offering a promising approach to cancer treatment (Li et al., 2018).

properties

Product Name

Myristoyl Pentapeptide-8

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.